1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

Description

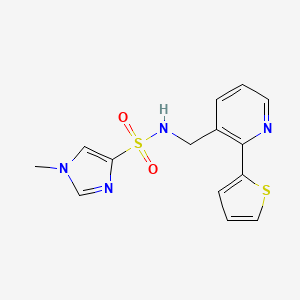

This compound features a 1H-imidazole core substituted with a methyl group at position 1 and a sulfonamide group at position 2. The sulfonamide nitrogen is linked via a methylene bridge to a pyridine ring bearing a thiophen-2-yl substituent at position 2 (Figure 1).

Properties

IUPAC Name |

1-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c1-18-9-13(16-10-18)22(19,20)17-8-11-4-2-6-15-14(11)12-5-3-7-21-12/h2-7,9-10,17H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJBIWHIAWYYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of microbial pathogens. For instance, derivatives of imidazole-based compounds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-function relationship indicates that modifications to the thiophen and pyridine moieties enhance the compound's potency.

Case Study:

A derivative of this compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against S. aureus, demonstrating its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly those involved in cancer pathways. The imidazole ring is known to interact with active sites of enzymes, leading to inhibition.

Research Findings:

In vitro studies have shown that related imidazole derivatives can inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation and survival. For example, compounds with similar structures reported IC50 values in the low micromolar range against PI3K isoforms .

Anticancer Properties

The anticancer potential of 1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide has been explored extensively. Its ability to modulate signaling pathways associated with tumor growth makes it a candidate for further development.

Clinical Insights:

In studies involving cancer cell lines, the compound demonstrated cytotoxic effects and induced apoptosis in a dose-dependent manner. This suggests its utility in designing targeted cancer therapies .

Development of Novel Therapeutics

The structural diversity provided by the thiophen and pyridine components allows for the design of novel therapeutic agents targeting specific diseases. Researchers are focusing on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce toxicity.

Table 1: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | MIC of 0.015 mg/mL against S. aureus |

| Enzyme Inhibition | Inhibits PI3K, affecting cancer pathways | IC50 values in low micromolar range |

| Anticancer Properties | Induces apoptosis in cancer cell lines | Cytotoxic effects observed in various studies |

| Novel Therapeutics | Potential for designing targeted therapies with optimized pharmacokinetics | Ongoing research into structure-activity relationships |

Mechanism of Action

The mechanism of action of 1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 6c–6f and 9a–9b from Molecules (2015) share a pyrazole-carboxamide scaffold but differ in substituents and functional groups. Key comparisons:

Implications: The sulfonamide group in the target compound may enhance acidity (pKa ~1–3) compared to carboxamides (pKa ~8–10), influencing solubility and bioavailability.

Pyrrole-Carboxamide Derivatives ()

Compound 41 from 药物化学研究进展 (2021) contains a pyrrole-carboxamide core with a trifluoromethylpyridyl substituent:

The pyrrole core in 41 is less aromatic than imidazole, which may affect rigidity and binding kinetics .

Imidazoline Derivatives ()

Patent-specified imidazoline derivatives (e.g., C19 , C20 ) feature saturated imidazoline rings with methoxyphenyl substituents:

Data Tables for Quick Reference

Table 1: Physical Properties of Compared Compounds

Biological Activity

1-Methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C17H20N4O2S

- Molecular Weight : 376.5 g/mol

This structure features an imidazole ring, which is known for its biological significance, particularly in drug design.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study evaluated various imidazole compounds against common bacterial strains. The results indicated that derivatives similar to our compound showed promising activity against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 19 | 11.31 |

| S. aureus | 15 | 19.24 |

These findings suggest that the compound has a significant inhibitory effect on these pathogens, comparable to established antibiotics like sulfamethoxazole .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been documented in various studies. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

In a recent study, the compound's effects on COX-1 and COX-2 activities were assessed:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |

These results indicate that the compound exhibits a selective inhibition profile, potentially offering a therapeutic avenue for inflammatory diseases without the side effects typically associated with non-selective COX inhibitors .

Anticancer Properties

The anticancer activity of imidazole derivatives has also been explored extensively. Recent studies have demonstrated that certain imidazole-containing compounds can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor proliferation.

For example, research has shown that similar compounds significantly reduce the viability of breast cancer cells through apoptosis induction mechanisms:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

This suggests that our compound may hold promise as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide?

Synthesis typically involves multi-step reactions, such as coupling sulfonamide precursors with functionalized pyridine-thiophene intermediates. For example, analogous compounds have been synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the thiophene-pyridine moiety, followed by sulfonamide formation using sulfonyl chlorides . Characterization should include:

Q. How can researchers address low yields during sulfonamide coupling reactions?

Common strategies include:

- Optimizing reaction time and temperature : Prolonged heating (e.g., 60–80°C for 12–24 hours) may improve conversion .

- Using coupling agents : Catalytic bases like K₂CO₃ or DMAP enhance nucleophilicity in sulfonamide formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is effective for isolating polar sulfonamides .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) can predict transition states and intermediate stability, while molecular docking identifies steric/electronic effects influencing reactivity. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error approaches . Reaction feasibility can be assessed using software like Gaussian or ORCA to model activation energies for key steps (e.g., sulfonamide bond formation) .

Q. How should researchers resolve discrepancies between NMR and LCMS data?

- NMR impurities : Trace solvents (e.g., DMSO-d₆) or water may produce extraneous peaks. Dry samples thoroughly and compare with literature δ-values for analogous imidazole-sulfonamides .

- LCMS adducts : Sodium or potassium adducts (e.g., [M+Na]⁺) can skew molecular ion peaks. Use high-resolution LCMS (HRMS-ESI) and adjust ionization settings .

- Tautomerism : Imidazole rings may exhibit prototropic tautomerism, altering NMR splitting patterns. Variable-temperature NMR (e.g., 25–60°C) can identify dynamic equilibria .

Q. What strategies are recommended for assessing biological activity in vitro?

- Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes (e.g., carbonic anhydrase, a common sulfonamide target).

- Docking studies : Pre-screen against protein crystal structures (e.g., PDB entries) to prioritize substituents that enhance binding. demonstrates how thiophene-pyridine hybrids can optimize steric complementarity in active sites .

- Cytotoxicity profiling : Employ MTT assays on HEK293 or HepG2 cells to establish selectivity indices .

Q. How can structural modifications improve the compound’s solubility without compromising activity?

- Polar substituents : Introduce hydroxyl or morpholine groups on the pyridine ring to enhance aqueous solubility (see for fluorophenyl analogs with improved pharmacokinetics) .

- Prodrug strategies : Temporarily mask the sulfonamide as a tert-butyl ester, which hydrolyzes in vivo .

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays to maintain solubility .

Q. What advanced techniques validate stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions, then monitor degradation via UPLC-MS .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound loss .

- Solid-state stability : Conduct accelerated aging tests (40°C/75% RH for 3 months) with PXRD to detect crystallinity changes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.